molecular formula C28H33N3O2 B12448522 N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

N-(9-ethyl-9H-carbazol-3-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

Cat. No.: B12448522
M. Wt: 443.6 g/mol
InChI Key: IKSLLSSNHRQDER-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound that features a carbazole moiety and a tricyclodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the carbazole derivative, followed by the introduction of the tricyclodecane moiety through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the tricyclodecane structure, potentially altering its physical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbazole moiety may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain proteins or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethyl-9H-carbazol-3-yl)-1-phenylmethanamine
  • 2-(9H-carbazol-1-yl)acetic acid

Uniqueness

N-(9-ethyl-9H-carbazol-3-yl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide is unique due to its combination of a carbazole moiety and a tricyclodecane structure. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific electronic characteristics, making it valuable for various advanced applications.

Properties

Molecular Formula

C28H33N3O2

Molecular Weight

443.6 g/mol

IUPAC Name

N'-(1-adamantyl)-N-(9-ethylcarbazol-3-yl)butanediamide

InChI

InChI=1S/C28H33N3O2/c1-2-31-24-6-4-3-5-22(24)23-14-21(7-8-25(23)31)29-26(32)9-10-27(33)30-28-15-18-11-19(16-28)13-20(12-18)17-28/h3-8,14,18-20H,2,9-13,15-17H2,1H3,(H,29,32)(H,30,33)

InChI Key

IKSLLSSNHRQDER-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)NC34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61

Origin of Product

United States

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